3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine core . The indole moiety is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzazepine core can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The benzazepine core is known to interact with various receptors and enzymes, modulating their activity. The indole moiety may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-benzazepines: Known for their cardiovascular and anti-inflammatory activities.
2-benzazepines: Studied for their potential in treating neurological disorders.
3-benzazepines: Investigated for their antibacterial and antifungal properties.
Uniqueness
3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]propanamide stands out due to its unique combination of a benzazepine core and an indole moiety, which may confer distinct biological activities and therapeutic potential compared to other benzazepine derivatives.
Properties
Molecular Formula |
C23H25N3O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C23H25N3O2S/c27-22(24-13-11-17-15-25-20-8-4-2-6-18(17)20)12-14-29-21-10-9-16-5-1-3-7-19(16)26-23(21)28/h1-8,15,21,25H,9-14H2,(H,24,27)(H,26,28) |
InChI Key |
BUYNUHGBEPJARD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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